molecular formula C21H24ClNO B11035057 2-chloro-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-1-one

2-chloro-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-1-one

Cat. No.: B11035057
M. Wt: 341.9 g/mol
InChI Key: GYEYKZPZBQXUPT-UHFFFAOYSA-N
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Description

2-Chloro-1-[2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]-1-propanone is a complex organic compound with a unique structure that includes a quinoline ring system

Preparation Methods

The synthesis of 2-Chloro-1-[2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]-1-propanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline ring system, followed by the introduction of the chloro and propanone groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the propanone group.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

2-Chloro-1-[2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]-1-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]-1-propanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions or signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-1-[2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]-1-propanone include other quinoline derivatives and chlorinated organic compounds. Some examples are:

Properties

Molecular Formula

C21H24ClNO

Molecular Weight

341.9 g/mol

IUPAC Name

2-chloro-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-1-one

InChI

InChI=1S/C21H24ClNO/c1-15(22)19(24)23-18-13-9-8-12-17(18)21(4,14-20(23,2)3)16-10-6-5-7-11-16/h5-13,15H,14H2,1-4H3

InChI Key

GYEYKZPZBQXUPT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3)Cl

Origin of Product

United States

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